4-(Methylsulfanyl)-2-nitroaniline

Lipophilicity Physicochemical Properties Druglikeness

Procure high-purity 4-(Methylsulfanyl)-2-nitroaniline (CAS 23153-09-5) for precise synthetic outcomes. Its para-methylthio group imparts distinct LogP (1.7) and electronic properties vs. analogs, critical for reproducible agrochemical and dye research. Standard purity ≥98% ensures reliable SAR and scale-up. Choose the exact CAS-defined compound.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 23153-09-5
Cat. No. B1353516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfanyl)-2-nitroaniline
CAS23153-09-5
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
InChIKeyLWFOZCFJVOGQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfanyl)-2-nitroaniline (CAS 23153-09-5): Chemical Class and Core Characteristics for R&D Sourcing


4-(Methylsulfanyl)-2-nitroaniline (CAS 23153-09-5) is a polysubstituted nitroaniline derivative featuring a para-methylthio (–SCH₃) group ortho to an amino (–NH₂) moiety and ortho to a nitro (–NO₂) group on the benzene ring. It has a molecular formula of C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol [1]. The compound is a solid at room temperature with a predicted density of 1.35 g/cm³ and a calculated boiling point of 343.4 °C at 760 mmHg [2]. Its topological polar surface area (TPSA) is 97.1 Ų, and its computed LogP (XLogP3) is 1.7, indicating moderate lipophilicity . Commercial sources typically supply it at purities of ≥97% to 98% for research and development use .

4-(Methylsulfanyl)-2-nitroaniline Sourcing: Why In-Class Nitroaniline Analogs Are Not Interchangeable


Within the nitroaniline family, seemingly minor substituent variations—positional isomerism, different alkylthio groups, or the absence of the methylthio moiety—can fundamentally alter a compound's physicochemical, electronic, and steric profile, which in turn dictates its reactivity in downstream synthetic steps (e.g., regioselective reductions, coupling reactions) and its behavior in biological or materials contexts. For example, the 4-methylthio substituent in 4-(Methylsulfanyl)-2-nitroaniline imparts a distinct electron-donating resonance effect and steric bulk compared to the unsubstituted 4-nitroaniline [1] or the regioisomeric 2-(methylsulfanyl)-4-nitroaniline (CAS 96-74-2) [2]. This leads to measurable differences in lipophilicity (LogP 1.7 vs. 1.0 for 4-nitroaniline [1]), nucleophilicity at the amino group, and the activation/deactivation pattern of the aromatic ring toward electrophilic substitution. Consequently, substituting one analog for another without rigorous validation can derail synthetic pathways or confound biological assay results, making the procurement of the exact CAS-defined compound a critical control variable.

4-(Methylsulfanyl)-2-nitroaniline Quantitative Differentiation: Evidence-Based Selection Guide


Lipophilicity (LogP) Differentiates 4-(Methylsulfanyl)-2-nitroaniline from Unsubstituted Nitroanilines

The presence of the para-methylthio group in 4-(Methylsulfanyl)-2-nitroaniline significantly increases its lipophilicity compared to the unsubstituted 4-nitroaniline. This difference is crucial for applications where membrane permeability or partitioning into non-polar environments is a key factor, such as in agrochemical or pharmaceutical intermediate design .

Lipophilicity Physicochemical Properties Druglikeness

Regioisomeric Differentiation: Para-Methylthio vs. Ortho-Methylthio in Nitroaniline Series

The position of the methylthio substituent relative to the amino and nitro groups creates distinct electronic environments and steric profiles between regioisomers. In 4-(Methylsulfanyl)-2-nitroaniline (target), the para-methylthio group donates electron density via resonance into the ring, directly affecting the nitro group's electron density. In the 2-(Methylsulfanyl)-4-nitroaniline isomer, the methylthio group is ortho to the amino group, leading to different intramolecular interactions (e.g., potential hydrogen bonding) and altered nucleophilicity at the amino nitrogen [1].

Regioisomerism Substituent Effects Reactivity

Vendor-Specified Purity as a Determinant of Procurement Reliability

Commercially available 4-(Methylsulfanyl)-2-nitroaniline is offered at defined purity levels, typically 98% (e.g., from Combi-Blocks and Bidepharm) or ≥97% (e.g., from Aladdin) . This is in contrast to some other nitroaniline analogs, which may be available only at lower specified purities (e.g., 95%) . Higher and more tightly specified purity reduces the risk of side reactions from contaminants and ensures more reproducible results in sensitive applications like medicinal chemistry or materials science.

Purity Quality Control Supply Chain

4-(Methylsulfanyl)-2-nitroaniline Application Scenarios: From Procurement Rationale to End Use


Agrochemical Intermediate Design

The compound's elevated lipophilicity (LogP 1.7) compared to simpler nitroanilines makes it a superior starting point for designing agrochemical agents intended for foliar uptake or soil persistence. This is because higher LogP generally correlates with better cuticular penetration in plants and stronger sorption to organic matter in soil . Its defined purity (≥97%) ensures consistent performance in multi-step synthesis of herbicidal or fungicidal candidates .

Specialty Dye and Pigment Precursor

The unique electronic structure arising from the para-methylthio and ortho-nitro groups renders 4-(Methylsulfanyl)-2-nitroaniline a valuable building block for synthesizing specialty azo dyes and pigments. The methylthio substituent can impart desirable bathochromic shifts in the final dye's absorption spectrum, differentiating it from dyes made with unsubstituted or differently substituted anilines .

Pharmaceutical Research Intermediate

In early-stage drug discovery, the compound serves as a versatile intermediate for generating libraries of bioactive molecules. Its physicochemical profile (LogP 1.7, TPSA 97.1 Ų) aligns with the property space often targeted for oral bioavailability, while the nitro group offers a synthetic handle for reduction to an amine or further functionalization. The availability of the compound in high purity (98%) is critical for reliable structure-activity relationship (SAR) studies, minimizing the confounding influence of impurities.

Technical Documentation Hub

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